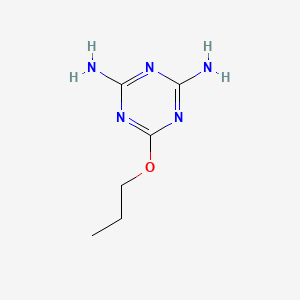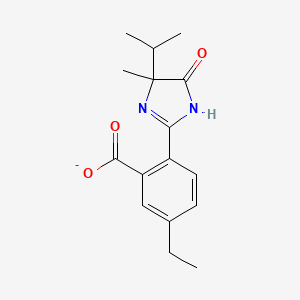
2-Methylamino-heptane, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylamino-heptane, hydrochloride, also known as 2-Aminoheptane hydrochloride, is a secondary alkyl amine with the chemical formula C7H17N. It is a derivative of heptane, where a methylamino group is attached to the second carbon atom. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylamino-heptane, hydrochloride typically involves the reaction of heptanone with methylamine. The process can be summarized as follows:
Starting Material: Heptanone
Reagent: Methylamine
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where heptanone and methylamine are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation and crystallization processes to obtain the pure hydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylamino-heptane, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products Formed
Oxidation: Formation of heptanone derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated heptane derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methylamino-heptane, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Methylamino-heptane, hydrochloride involves its interaction with specific molecular targets and pathways. It primarily acts as a sympathomimetic agent, stimulating the release of neurotransmitters such as norepinephrine and dopamine. This leads to increased heart rate, blood pressure, and bronchodilation. The compound’s effects are mediated through the activation of adrenergic receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoheptane: A closely related compound with similar chemical properties.
2-Aminoisoheptane: Another analog with comparable biological activity.
Ephedrine: Shares similar sympathomimetic effects but differs in chemical structure.
Uniqueness
2-Methylamino-heptane, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its secondary amine structure allows for selective interactions with molecular targets, making it valuable in various applications.
Eigenschaften
| 5787-73-5 | |
Molekularformel |
C8H20ClN |
Molekulargewicht |
165.70 g/mol |
IUPAC-Name |
heptan-2-yl(methyl)azanium;chloride |
InChI |
InChI=1S/C8H19N.ClH/c1-4-5-6-7-8(2)9-3;/h8-9H,4-7H2,1-3H3;1H |
InChI-Schlüssel |
JNCLSNBVQMUCGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C)[NH2+]C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dibenzo[b,e][1,4]dioxin-1-carbonitrile](/img/structure/B13751775.png)



